![molecular formula C11H22ClNO4 B12318321 [3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyryl-L-carnitine chloride: is a compound that belongs to the acylcarnitine class of molecules. These compounds are derivatives of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Isobutyryl-L-carnitine chloride is specifically formed as a product of the acyl-CoA dehydrogenases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of isobutyryl-L-carnitine chloride typically involves the esterification of L-carnitine with isobutyryl chloride. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography .
Industrial Production Methods: : Industrial production of isobutyryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: : Isobutyryl-L-carnitine chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the isobutyryl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isobutyric acid, while reduction can produce isobutyraldehyde .
Applications De Recherche Scientifique
Isobutyryl-L-carnitine chloride has a wide range of applications in scientific research:
Mécanisme D'action
Isobutyryl-L-carnitine chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound is a substrate for acyl-CoA dehydrogenases, which catalyze the dehydrogenation of acyl-CoA derivatives. This process is essential for the breakdown of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyrylcarnitine: Similar in structure but with a butyryl group instead of an isobutyryl group.
Propionylcarnitine: Contains a propionyl group.
Hexanoylcarnitine: Contains a hexanoyl group.
Uniqueness: : Isobutyryl-L-carnitine chloride is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in isobutyryl-CoA dehydrogenase deficiency. This sets it apart from other acylcarnitines, which are involved in different metabolic pathways .
Propriétés
Formule moléculaire |
C11H22ClNO4 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
[3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H |
Clé InChI |
FWUACOYFRJEMMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



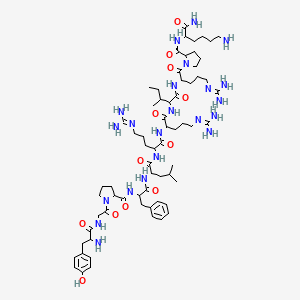

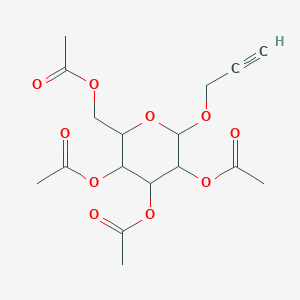
![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
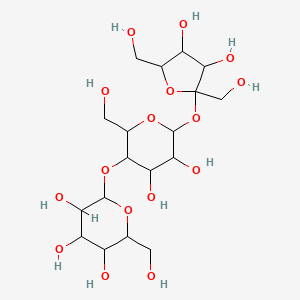
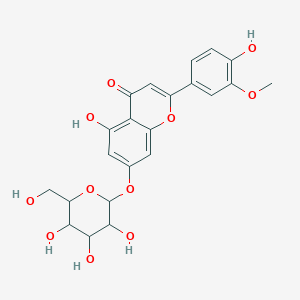

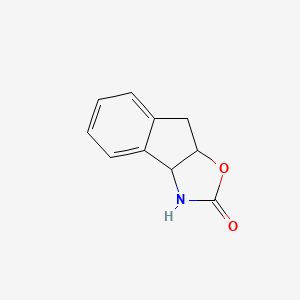
![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid](/img/structure/B12318265.png)

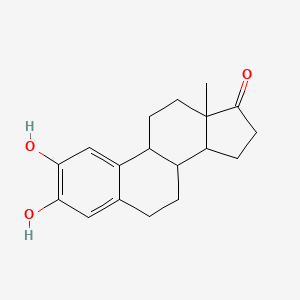
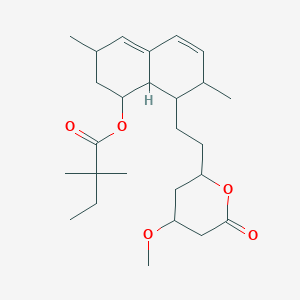
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)
